molecular formula C8H7NO B7768893 Mandelonitrile CAS No. 613-88-7

Mandelonitrile

Cat. No. B7768893
CAS RN: 613-88-7
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reddish-brown to dark red-brown liquid. (NTP, 1992)
Mandelonitrile is a cyanohydrin that is phenylacetonitrile in which one of the methylene hydrogens is replaced by a hydroxy group.
mandelonitrile is a natural product found in Prunus cerasus and Prunus armeniaca with data available.
Benzaldehyde-cyanohydrin is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

  • Biocatalytic Production of Mandelic Acid and Analogues :

    • Mandelonitrile serves as a precursor for optically pure mandelic acids and their analogues, which are crucial in pharmaceutical chemistry and as chiral resolving agents.
    • Biocatalytic methods like nitrile hydrolysis, ester hydrolysis, and ketone reduction are employed using enzymes like nitrilases, lipases, and dehydrogenases to produce these compounds efficiently and selectively (Martínková & Křen, 2018).
  • Enzymatic Studies and Applications :

    • Mandelonitrile lyase, an enzyme that catalyzes the dissociation of mandelonitrile, has been studied for its stereospecificity. This enzyme is essential for understanding the biotransformation of mandelonitrile to valuable products like benzaldehyde (Kuroki & Conn, 1989).
    • The lyase's application in creating C-C bonds and its operational stability in organic solvents highlight its potential in synthetic chemistry (Wehtje, Adlercreutz, & Mattiasson, 1990).
  • Medical and Pharmaceutical Intermediates :

    • Mandelonitrile is a substrate for the production of R-(-)-mandelic acid, an intermediate used in various pharmaceuticals. Studies have demonstrated the effectiveness of microbial strains like Alcaligenes faecalis in transforming mandelonitrile into R-(-)-mandelic acid with high enantiomeric purity (Yamamoto et al., 1991).
  • Enzyme Catalyzed Asymmetric Synthesis :

    • Enzyme-catalyzed reactions are pivotal for producing optically active mandelonitrile and mandelic acid, essential for synthesizing chiral pharmaceuticals. These methods ensure high yield and enantiomeric purity, crucial for the effectiveness of the resulting drugs (Banerjee, Kaul, & Banerjee, 2006).
  • Genetic and Rational Genome Mining :

    • Advances in genetic engineering and genome mining have led to the discovery of new enzymes capable of efficiently hydrolyzing mandelonitrile, such as the mandelonitrile hydrolase from Bradyrhizobium japonicum. These discoveries pave the way for more efficient and sustainable bioprocesses (Zhu, Mukherjee, Biehl, & Hua, 2007).
  • Cyanogenetic Studies :

    • Mandelonitrile's role as a cyanogenetic compound has been studied in various plants, indicating its importance in plant defense mechanisms and potential applications in understanding plant biochemistry (Jones & Enzie, 1961).

properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mandelonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20728
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (±)-2-Hydroxy-2-phenylacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

179.5 °F (NTP, 1992)
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Mandelonitrile

CAS RN

532-28-5, 10020-96-9, 613-88-7
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mandelonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mandelonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, .alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Hydroxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mandelonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-Hydroxy-2-phenyl-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584322E08A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-2-Hydroxy-2-phenylacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
Record name ALPHA-HYDROXYBENZENEACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-2-Hydroxy-2-phenylacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
424 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mandelonitrile
Reactant of Route 2
Reactant of Route 2
Mandelonitrile
Reactant of Route 3
Reactant of Route 3
Mandelonitrile
Reactant of Route 4
Mandelonitrile
Reactant of Route 5
Mandelonitrile
Reactant of Route 6
Mandelonitrile

Citations

For This Compound
4,900
Citations
A Stolz, E Eppinger, O Sosedov, C Kiziak - Molecules, 2019 - mdpi.com
… binding of (S)-mandelonitrile (or promote the binding of (R)-mandelonitrile). This can also … S)-mandelonitrile. In this study it was shown that among 48 different mandelonitrile hydrolyzing …
Number of citations: 14 www.mdpi.com
D Zhu, C Mukherjee, ER Biehl, L Hua - Journal of biotechnology, 2007 - Elsevier
… most active toward mandelonitrile with V max and K m for mandelonitrile being 44.7 … mandelonitrile to mandelic acid. Nitrilase bll6402 also effectively hydrolyzed several mandelonitrile …
Number of citations: 70 www.sciencedirect.com
T Yamaguchi, A Nuylert, A Ina, T Tanabe, Y Asano - Scientific Reports, 2018 - nature.com
… producing racemic mandelonitrile 23 . Therefore, we synthesized (R)-mandelonitrile in the pH range of 2.5–5.0. The enantiomeric excess of (R)-mandelonitrile synthesis reached 95.1% …
Number of citations: 16 www.nature.com
S Rustler, A Müller, V Windeisen, A Chmura… - Enzyme and Microbial …, 2007 - Elsevier
… rates for mandelonitrile. This was explained by the higher bioavailability of mandelonitrile in … The enantioconservative conversion of the pure enantiomers of mandelonitrile to the …
Number of citations: 41 www.sciencedirect.com
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
… faecalis ATCC 8750 has an R-enantioselective nitrilase for mandelonitrile and an amidase … mandelonitrile in a yield of 91%, whereas no S-mandelonitrile was left, the S-mandelonitrile …
Number of citations: 213 journals.asm.org
C Fenselau, S Pallante, RP Batzinger, WR Benson… - Science, 1977 - science.org
… hadto develop a synthesis of mandelonitrile glucuronide (1) … alcohol, but not the glucuronide of mandelonitrile (1). However, … Conjugation of racemic mandelonitrile was expected to lead …
Number of citations: 69 www.science.org
T Yamaguchi, Y Kuwahara, Y Asano - FEBS Open Bio, 2017 - Wiley Online Library
… , (R)-mandelonitrile biosynthesis in cyanogenic millipedes … )-mandelonitrile and an enzyme involved in (R)-mandelonitrile … precursors of (R)-mandelonitrile in the millipede as well as …
Number of citations: 29 febs.onlinelibrary.wiley.com
CE Wood, HS Lilley - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
MANDELONITRILE which has been. kept for some time becomes viscous and in some cases deposits a dark yellow solid, owing to transformation of the normal nitrile to the iso-form; …
Number of citations: 1 pubs.rsc.org
XH Zhang, ZQ Liu, YP Xue, M Xu… - Biotechnology and …, 2016 - Wiley Online Library
(R)‐(−)‐Mandelic acid (R‐MA) is widely used both as a versatile intermediate for pharmaceuticals and a resolving agent in chiral resolution processes. In the current study, to improve …
Number of citations: 21 iubmb.onlinelibrary.wiley.com
FR Japp, J Knox - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
C, H,* CH (CN)* U (OH)(CN)* C!, H,, but admits that this formula is not in keeping with the reactions of the compound. hlinovici has failed to notice that this compound is iclentical with a …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.